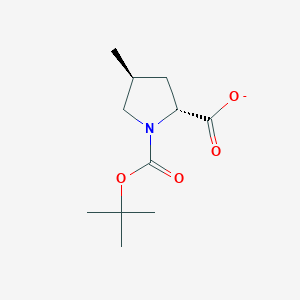
1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- is a chemical compound with a complex structure. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- involves several steps. One common method includes the reaction of pyrrolidine with appropriate reagents to introduce the carboxylic acid and ester groups. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
化学反应分析
1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of various chemicals and materials
作用机制
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may bind to active sites of enzymes, altering their activity .
相似化合物的比较
Similar compounds to 1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- include:
1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)-: This compound has a similar structure but with different substituents.
1,2-Pyrrolidinedicarboxylic acid, 4-[(1,1-dimethylethyl)dimethylsilyl]oxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,4S)-: Another similar compound with variations in the ester and silyl groups. These compounds share structural similarities but differ in their chemical properties and applications
生物活性
1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is classified under pyrrolidine derivatives and has the following chemical structure:
- Molecular Formula : C10H16N2O4
- Molecular Weight : 216.25 g/mol
- Chemical Structure : The compound features a pyrrolidine ring with two carboxylic acid groups and a tert-butyl ester group.
Pharmacological Properties
Research indicates that compounds in the pyrrolidine class exhibit various biological activities:
- Antioxidant Activity : Studies have shown that pyrrolidine derivatives can scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases .
- Neuroprotective Effects : Some pyrrolidine derivatives have demonstrated neuroprotective properties in models of neurodegeneration . The mechanism may involve modulation of neurotransmitter levels and reduction of neuroinflammation.
- Antimicrobial Activity : Certain derivatives exhibit antimicrobial properties against a range of pathogens. This activity is often attributed to their ability to disrupt bacterial cell membranes .
The biological activity of 1,2-pyrrolidinedicarboxylic acid derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Interaction : Some studies suggest that these compounds can interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability .
Neuroprotective Study
A study published in a peer-reviewed journal investigated the neuroprotective effects of various pyrrolidine derivatives. The researchers found that 1,2-pyrrolidinedicarboxylic acid derivatives reduced neuronal cell death in vitro when exposed to oxidative stress. The proposed mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications enhanced antimicrobial activity significantly. The study concluded that 1,2-pyrrolidinedicarboxylic acid esters could serve as lead compounds for developing new antibiotics .
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
| Receptor Interaction | Modulates neurotransmitter receptor activity |
属性
分子式 |
C11H18NO4- |
|---|---|
分子量 |
228.26 g/mol |
IUPAC 名称 |
(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/p-1/t7-,8+/m0/s1 |
InChI 键 |
MXKSXPYZNXUHEZ-JGVFFNPUSA-M |
手性 SMILES |
C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)[O-] |
规范 SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















